5-Methoxythiazole
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Overview
Description
5-Methoxythiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thiazole and contains a methoxy group at the 5-position. The unique structure of 5-methoxythiazole makes it a promising candidate for various research applications, including drug discovery and development.
Mechanism Of Action
The mechanism of action of 5-methoxythiazole is not yet fully understood. However, it is believed that this compound may act as an allosteric modulator of certain receptors, including GABA receptors. This could make it a valuable tool in the study of these receptors and their role in various physiological processes.
Biochemical And Physiological Effects
Studies have shown that 5-methoxythiazole has a number of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of ion channels, and the regulation of gene expression. These effects make it a promising candidate for the study of various physiological processes and the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-methoxythiazole for lab experiments is its unique structure, which makes it a promising candidate for various research applications. However, there are also some limitations to its use. For example, the synthesis of 5-methoxythiazole can be challenging, and the compound may not be stable under certain conditions.
Future Directions
There are many potential future directions for research on 5-methoxythiazole. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the study of the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to optimize the synthesis of 5-methoxythiazole and to develop new methods for its production.
Synthesis Methods
The synthesis of 5-methoxythiazole involves the reaction of thioamides with methoxyacetic acid in the presence of a catalyst. This method has been optimized to produce high yields of 5-methoxythiazole with a high degree of purity.
Scientific Research Applications
5-Methoxythiazole has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in drug discovery and development. The unique structure of 5-methoxythiazole makes it a promising candidate for the development of new drugs with improved efficacy and fewer side effects.
properties
IUPAC Name |
5-methoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-6-4-2-5-3-7-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOREQWGEDVBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341721 |
Source
|
Record name | 5-Methoxythiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxythiazole | |
CAS RN |
14542-14-4 |
Source
|
Record name | 5-Methoxythiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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